Methyl 2-methoxy-3-oxopropanoate

Description

Properties

CAS No. |

59959-35-2 |

|---|---|

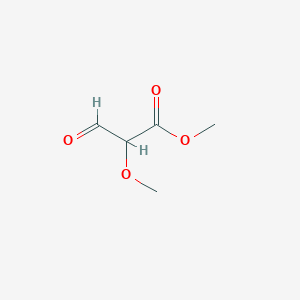

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

methyl 2-methoxy-3-oxopropanoate |

InChI |

InChI=1S/C5H8O4/c1-8-4(3-6)5(7)9-2/h3-4H,1-2H3 |

InChI Key |

QKHALHCFBSZCMU-UHFFFAOYSA-N |

Canonical SMILES |

COC(C=O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s reactivity and properties can be contextualized by comparing it to esters and ketones with analogous substituents. Key analogs identified in the literature include:

Methyl 2-Benzoylamino-3-Oxobutanoate

- Structure: A butanoate ester with a benzoylamino (-NHCOC₆H₅) group at C2 and an oxo group at C3 .

- Comparison: The benzoylamino group introduces steric bulk and electron-withdrawing effects, enhancing electrophilicity at the C3 oxo group compared to the methoxy group in the target compound. Applications: Used in condensation reactions (e.g., with aromatic amines) to form enamino esters, a reaction less feasible with the less electrophilic methyl 2-methoxy-3-oxopropanoate .

3-Methoxy-3-Oxopropanaminium Chloride

- Structure: Propanoic acid derivative with a methoxy group at C3 and an ammonium chloride (-NH₃⁺Cl⁻) group at C1 .

- Comparison: The ionic ammonium group drastically increases water solubility, unlike the neutral methyl ester in the target compound. Reactivity: The oxo group at C3 is adjacent to the methoxy group, enabling different tautomeric behavior compared to the C2 methoxy/C3 oxo arrangement in this compound .

Methyl 3-[3-(2-Benzyloxyethyl)-2-Oxo-Piperidin-3-Yl]-2-Diazo-3-Oxopropionate

Physicochemical Properties and Reactivity

Key Observations :

- Electron-Withdrawing Groups (EWG): The methoxy group in the target compound is a weaker EWG than the benzoylamino group in its analog, resulting in milder electrophilicity at C3.

- Tautomerism: The C3 oxo group in this compound may exhibit keto-enol tautomerism, unlike the rigid ionic structure of 3-methoxy-3-oxopropanaminium chloride.

Q & A

Q. Table 1: Comparative Reactivity of this compound Derivatives

| Derivative | Reaction Type | Yield (%) | Key Condition | Reference |

|---|---|---|---|---|

| Methyl 3-amino-2-methyl-3-oxopropanoate | Reductive amination | 78 | NaBH₃CN, MeOH, 0°C | |

| Ethyl 2-methoxy-2-methyl-3-phenylpropanoate | Friedel-Crafts | 65 | AlCl₃, benzene, reflux | |

| Methyl 3-cyclopropyl-3-oxopropanoate | Cyclopropanation | 82 | CH₂N₂, Cu(OTf)₂, RT |

Q. Table 2: Stability Profile in Common Solvents

| Solvent | Degradation Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| Water | 6 hrs | 3-Oxo-2-methoxypropanoic acid |

| Acetonitrile | >72 hrs | None detected |

| Ethanol | 24 hrs | Methyl ester dimer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.